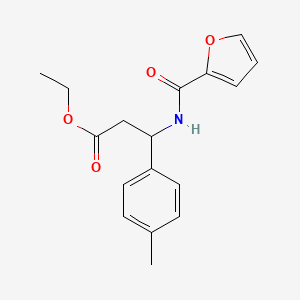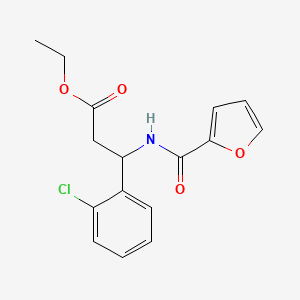
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate
Overview
Description
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate, also known as EFMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. EFMP is a derivative of furan and has been synthesized using various methods.
Mechanism of Action
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate exerts its therapeutic effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and inflammation, such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses.
Biochemical and Physiological Effects:
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to inhibit the migration and invasion of cancer cells.
Advantages and Limitations for Lab Experiments
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has also been shown to have good stability and solubility in water and organic solvents. However, ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has some limitations for lab experiments. The yield of the synthesis method varies depending on the method used. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate also requires further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
For research on ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate include:
1. Determining the pharmacokinetic and pharmacodynamic properties of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate.
2. Investigating the effects of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate on other cancer cell lines and animal models.
3. Developing ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate derivatives with improved efficacy and selectivity.
4. Investigating the potential use of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate in combination with other anticancer drugs.
5. Investigating the potential use of ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate in other diseases, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been synthesized using different methods and has been shown to have anticancer, anti-inflammatory, and antioxidant properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate exerts its therapeutic effects through various mechanisms and has several advantages for lab experiments. However, further research is needed to determine its potential therapeutic applications.
Scientific Research Applications
Ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been the subject of scientific research due to its potential therapeutic properties. Studies have shown that ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has anticancer, anti-inflammatory, and antioxidant properties. ethyl 3-(2-furoylamino)-3-(4-methylphenyl)propanoate has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers.
properties
IUPAC Name |
ethyl 3-(furan-2-carbonylamino)-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-21-16(19)11-14(13-8-6-12(2)7-9-13)18-17(20)15-5-4-10-22-15/h4-10,14H,3,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUKXWNAQZLDEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-[(furan-2-ylcarbonyl)amino]-3-(4-methylphenyl)propanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-3-piperidinamine](/img/structure/B4302042.png)

![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-phenylethyl)amino]-4-oxobutanoic acid](/img/structure/B4302047.png)
![ethyl 3-[(4-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302053.png)
![ethyl 3-[(3,4-dimethoxybenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302064.png)
![ethyl 3-[(2-methylbenzoyl)amino]-3-(4-methylphenyl)propanoate](/img/structure/B4302070.png)

![ethyl 3-(2-chlorophenyl)-3-[(2-methylbenzoyl)amino]propanoate](/img/structure/B4302089.png)
![ethyl 3-[(2-chloro-4-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302096.png)
![ethyl 3-[(4-chloro-2-nitrobenzoyl)amino]-3-(2-chlorophenyl)propanoate](/img/structure/B4302103.png)
![ethyl 3-(2-chlorophenyl)-3-[(2,5-dichlorobenzoyl)amino]propanoate](/img/structure/B4302104.png)
![ethyl 3-(4-methylphenyl)-3-[(3-nitrobenzoyl)amino]propanoate](/img/structure/B4302122.png)
![2-chlorobenzyl 3-[2-(2-chlorobenzyl)-2H-tetrazol-5-yl]benzoate](/img/structure/B4302128.png)
![11-[4-(hexylamino)-6-methoxy-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4302144.png)